molecular formula C19H21F3N4O3S B2504108 N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide CAS No. 903269-91-0

N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

Cat. No. B2504108
CAS RN: 903269-91-0
M. Wt: 442.46
InChI Key: DDUGWHRQUWAYLU-UHFFFAOYSA-N
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Description

The compound "N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide" is a chemically synthesized molecule that appears to be a derivative of 1,3,4-oxadiazole. The 1,3,4-oxadiazole derivatives are known for their biological activities and are often explored for their potential as therapeutic agents. The presence of a trifluoromethyl group and a cyclohexylamino moiety suggests that the compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds typically involves multiple phases. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a process that began with the conversion of phenyl acetic acid into an ester, followed by hydrazide formation, and cyclization in the presence of carbon disulfide to yield the 1,3,4-oxadiazole-2-thiol. Subsequent phases involved the preparation of N-substituted-2-bromoacetamides and their reaction with the 1,3,4-oxadiazole-2-thiol to obtain the target compounds .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using spectral techniques. These techniques may include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), which provide detailed information about the molecular framework and the nature of substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of N-substituted 1,3,4-oxadiazole derivatives is influenced by the substituents present on the molecule. For example, the reaction of carboxylic acid hydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water has been reported as a "green" synthesis method for producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This reaction is environmentally friendly and yields the desired products in nearly quantitative amounts .

Physical and Chemical Properties Analysis

Biological Activity

The biological activity of N-substituted 1,3,4-oxadiazole derivatives has been explored in various studies. For instance, synthesized compounds were screened against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), with some compounds showing significant activity against acetylcholinesterase . Additionally, N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, with some compounds showing potency in in vitro assays and in vivo models of reentrant arrhythmias .

Scientific Research Applications

Crystal Structure and Synthesis Techniques

  • The derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, closely related to the compound , have been synthesized and characterized, confirming their structure through spectral studies and X-ray diffraction. This research provides foundational knowledge for the synthesis and structural elucidation of related compounds, including insights into intermolecular hydrogen bonds and Hirshfeld surface analysis. These compounds have shown potential in biological applications, such as antioxidant and antibacterial activities against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).

Anticancer and Antimicrobial Activities

  • Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides have been synthesized and shown significant cytotoxic activity against various cancer cell lines. The study highlights the potential of these compounds in cancer treatment, underscoring the importance of structural modification for enhancing biological activity (Łukasz Tomorowicz et al., 2020).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential application in material science. These compounds form protective layers on metal surfaces, showcasing their utility beyond biological activities (P. Ammal et al., 2018).

Green Chemistry Approaches

  • The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via a green chemistry approach emphasizes the environmental benefits of utilizing water as a reaction medium. This methodology provides an efficient route to synthesize potentially biologically active compounds with nearly quantitative yields, aligning with sustainable chemistry principles (V. Horishny, V. Matiychuk, 2020).

Synthesis of Heterocyclic Compounds

  • A novel method for synthesizing 1,3,5-oxadiazine derivatives has been reported, offering new pathways for creating biologically active compounds. This research contributes to the broader understanding of heterocyclic chemistry and its applications in developing new therapeutic agents (2022).

properties

IUPAC Name

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUGWHRQUWAYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide

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